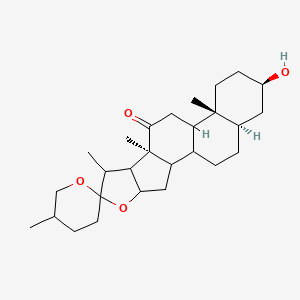

hecogenin, (3beta,5alpha,25S)-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C27H42O4 |

|---|---|

Molecular Weight |

430.6 g/mol |

IUPAC Name |

(9S,13R,16R,18R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3/t15?,16?,17-,18-,19?,20?,21?,22?,24?,25-,26-,27?/m1/s1 |

InChI Key |

QOLRLLFJMZLYQJ-UHHBRLFDSA-N |

Isomeric SMILES |

CC1CCC2(C(C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@H]6[C@]5(CC[C@H](C6)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |

Origin of Product |

United States |

Glycosylation:this Step Involves Attaching a Sugar Moiety to the C 3 Hydroxyl Group of the Hecogenin Aglycone. This Can Be Achieved Through Chemical or Enzymatic Methods.

Chemical Glycosylation: A common method involves reacting the steroid with a protected sugar donor, such as a peracetylated glycosyl bromide, in the presence of a promoter. nih.gov

Enzymatic Glycosylation: Biocatalysis using enzymes like cyclodextrin (B1172386) glucanotransferases (CGTases) or other glycosyltransferases offers a highly regio- and stereoselective method for glycosylation. thieme-connect.com These enzymes can transfer sugar units from a donor substrate to the steroidal aglycone. thieme-connect.comfrontiersin.org

Acetylation:following Glycosylation, the Free Hydroxyl Groups on the Newly Attached Sugar Moiety Can Be Acetylated. This is Typically Accomplished Using Acetic Anhydride in the Presence of a Base Like Pyridine or a Catalyst Such As 4 N,n Dimethylamino Pyridine Dmap .organic Chemistry.orgselective Acetylation or Deacetylation Protocols Can Be Employed to Obtain Specific Patterns of Acetylation on the Sugar Portion While Leaving the Steroidal Core Unmodified.nih.govfor Instance, Using Dibutyltin Oxide in Methanol Can Selectively Remove Acetyl Groups from the Sugar Moiety While Retaining an Acetyl Group on the Steroid Part.nih.gov

Application of (3beta,5alpha,25S)-Hecogenin as a Precursor in Complex Steroid Chemistry

(3beta,5alpha,25S)-Hecogenin is a cornerstone in the synthesis of a diverse range of complex and medicinally important steroids. Its natural abundance and unique structural features, particularly the C-12 oxygenation, have made it an attractive starting material for the pharmaceutical industry. nih.gov

Synthesis of Corticosteroids:

One of the most significant applications of hecogenin is its role as a precursor in the synthesis of corticosteroids, such as cortisone. acs.org The key transformation, as mentioned previously, is the migration of the oxygen atom from C-12 to C-11. rsc.orgrsc.orgrsc.org This allows for the introduction of the 11-hydroxyl or 11-keto group, a hallmark of many corticosteroids. The synthetic pathway from hecogenin to cortisone involves a series of carefully controlled reactions to modify the steroidal nucleus and degrade the spirostan side chain.

Synthesis of 11-Oxa Steroids:

Hecogenin has also been utilized in the synthesis of novel heterocyclic steroids, such as 11-oxa steroids. These are steroid analogues where the carbon atom at the C-11 position is replaced by an oxygen atom. The synthesis of compounds like 11-oxatestosterone (B58472) and 17-ethynyl-11-oxatestosterone has been accomplished starting from hecogenin derivatives. nih.govnih.gov These synthetic analogues have been investigated for their hormonal activities. nih.gov

Synthesis of Bioactive Analogues:

The chemical versatility of hecogenin allows for its use in the synthesis of a wide range of other complex and bioactive steroids. For example, a novel and highly cytotoxic cephalostatin/ritterazine analogue was prepared from hecogenin acetate. nih.gov This demonstrates the utility of hecogenin as a scaffold for the creation of potent anticancer agents. The synthesis involved the condensation of an enaminoketone derived from hecogenin with another steroidal fragment. nih.gov

The following table summarizes some of the complex steroids synthesized from hecogenin:

| Target Molecule | Class of Steroid | Key Synthetic Strategy |

| Cortisone | Corticosteroid | C-12 to C-11 oxygen migration, side-chain degradation |

| 11-Oxatestosterone | 11-Oxa Steroid | Ring C modification to introduce the heteroatom |

| 17-Ethynyl-11-oxatestosterone | 11-Oxa Steroid | Ring C modification and side-chain construction |

| Cephalostatin/Ritterazine Analogue | Cytotoxic Steroid Analogue | Condensation of hecogenin-derived enaminoketone with another steroidal unit |

Advanced Chemical Synthesis and Derivatization Strategies for 3beta,5alpha,25s Hecogenin and Its Analogues

Total Synthesis Approaches to the (3beta,5alpha,25S)-Hecogenin Core

The de novo total synthesis of complex steroidal molecules is a formidable challenge in organic chemistry, requiring intricate strategies to control stereochemistry at multiple chiral centers. nih.gov In the case of (3beta,5alpha,25S)-hecogenin, its relative abundance in plants of the Agave genus has made semisynthesis from natural sources the most practical and economically viable route for its production. mdpi.com Consequently, the academic and industrial focus has overwhelmingly been on isolation and derivatization rather than on building the complex spirostanol (B12661974) core from simple starting materials.

While specific total synthesis routes for hecogenin (B1673031) are not prominent in the literature, general strategies for constructing steroidal and spiroketal systems are well-established. Such approaches would conceptually involve:

Convergent Strategies: Assembling the A/B and E/F ring systems separately before coupling them to a central C/D ring core.

Linear Strategies: Building the ring system in a stepwise fashion, often relying on stereoselective cyclization reactions (e.g., Diels-Alder or intramolecular aldol (B89426) reactions) to set key stereocenters.

Biomimetic Approaches: Mimicking the natural biosynthetic pathway, which involves the enzymatic cyclization of squalene (B77637) epoxide. mdpi.com

Semisynthesis from Natural Precursors: Methodological Advancements

The primary industrial source of hecogenin is the processing of leaves from Agave species, particularly Agave sisalana. slideshare.net The molecule exists in the plant as a saponin (B1150181) glycoside, from which the aglycone (hecogenin) must be liberated and purified. The process involves several key stages, with ongoing advancements aimed at improving efficiency and yield.

Extraction of Saponins (B1172615): The juice and pulp from the sisal leaves, which contain the saponins, are collected. sci-hub.se The saponins can be extracted from the plant juice by macerating with ethanol (B145695). researchgate.net

Acid Hydrolysis: The glycosidic bonds of the saponins are cleaved to release the non-sugar sapogenin portion. This is typically achieved by heating the plant juice or ethanol extract with a mineral acid, such as sulfuric acid or hydrochloric acid. sci-hub.sewikipedia.org This hydrolysis step breaks the link between the sugar chains and the C-3 hydroxyl group of the hecogenin core.

Isolation of Crude Sapogenins: After hydrolysis, the acidic mixture is neutralized. The water-insoluble sapogenin fraction, which contains hecogenin and co-occurring sapogenins like tigogenin (B51453), precipitates out and is recovered. sci-hub.seresearchgate.net

Solvent Extraction and Purification: The crude sapogenin mixture is then purified by extraction with a hydrocarbon solvent in a Soxhlet-type apparatus. sci-hub.se Various solvents can be employed to selectively extract the sapogenins from the crude hydrolysate.

Separation and Crystallization: Hecogenin is often separated from tigogenin through preferential acetylation of the C-3 hydroxyl group, followed by recrystallization. slideshare.netsci-hub.se The difference in the structure (hecogenin has a C-12 ketone) can affect the solubility of the acetylated derivatives, allowing for their separation.

Methodological advancements focus on optimizing each of these steps, from the choice of solvent to the specific conditions for hydrolysis, to maximize the yield and purity of the final hecogenin product.

| Process Step | Reagents and Conditions | Purpose | Source |

|---|---|---|---|

| Hydrolysis | Sulfuric acid, elevated temperature (180°C) and pressure (60 p.s.i.g.) | Cleavage of glycosidic bonds to liberate the sapogenin aglycone. | sci-hub.se |

| Hydrolysis | Concentrated hydrochloric acid, 4 hours at 70°C. | Catalyze the breaking of glycosidic linkages. | wikipedia.org |

| Neutralization | Calcium oxide (CaO) | Neutralize the acid catalyst after hydrolysis is complete. | wikipedia.org |

| Extraction | Heptane in a Soxhlet apparatus | Purification of crude hecogenin from the water-insoluble hydrolysate. | sci-hub.se |

| Extraction | Toluene | Extraction of hecogenin from the dried, neutralized cake. | wikipedia.org |

| Separation | Preferential acetylation and recrystallization | Separation of hecogenin from the co-isolated tigogenin. | sci-hub.se |

Derivatization of (3beta,5alpha,25S)-Hecogenin for Academic Exploration

The chemical structure of hecogenin offers several reactive sites for derivatization, including the C-3 hydroxyl group, the C-12 ketone, and the spiroketal side chain. These sites allow for a wide array of chemical transformations.

A significant area of research involves the oxidative degradation of the spirostane side chain to form steroidal lactones. These five-ring structures are valuable intermediates for synthesizing biologically active compounds. nih.govresearchgate.net

The conversion of the six-ring spirostane system of hecogenin and its analogues into a five-ring 22,16β-carbolactone is a key transformation. nih.govresearchgate.net One of the foundational methods for the degradation of sapogenin side chains is the Marker degradation, which involves the opening of the spiroketal. wikipedia.org While originally applied to diosgenin (B1670711) to produce progesterone, the underlying chemistry is relevant. wikipedia.orgnih.gov

More direct routes to lactones from spirostanes often involve oxidative rearrangements. For instance, the reaction of 23-oxosapogenins can proceed via an unusual Baeyer-Villiger oxidation mechanism. sci-hub.se The reaction of a 23-oxospirostane with an acid like hydrogen peroxide can lead to rearrangement and formation of the 22,16β-lactone. sci-hub.se Another approach involves the treatment of 23-hydroxyiminospirostanes with reagents like boron trifluoride etherate (BF3·Et2O) in acetic acid, which can yield the carbolactone in good yields via a Beckmann-type rearrangement. sci-hub.se

The degradation of the spirostane side chain is central to the formation of these lactones. The process involves the cleavage of the F-ring (the tetrahydrofuran (B95107) ring) of the spiroketal. The Baeyer-Villiger oxidation is a classic reaction for converting cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org In the context of hecogenin, the C-12 ketone could potentially be a substrate for such a reaction, leading to a D-ring lactone. However, the more common degradation pathway targets the spiroketal side chain (E and F rings).

The general strategy involves an initial reaction to open the F-ring, often triggered by acetylation with acetic anhydride (B1165640), followed by chromic acid oxidation. wikipedia.org This sequence, characteristic of the Marker degradation, cleaves the side chain, ultimately leading to a pregnane-type skeleton after further steps. wikipedia.org The formation of a C22-lactone is a common feature in the reactions of steroid sapogenins, representing the transformation from a six-ring spirostane to a five-ring structure. nih.gov

| Starting Material Type | Key Reagents | Reaction Type/Mechanism | Product | Source |

|---|---|---|---|---|

| Sapogenin Acetate (B1210297) (e.g., Diosgenin Acetate) | 1. Acetic Anhydride 2. Chromic Acid (CrO3) | Marker Degradation: Spiroketal opening and oxidative cleavage. | Pregnane derivative (e.g., 16-DPA) | wikipedia.org |

| 23-Oxospirostane | H2O2, Acid (e.g., TMSOTf, AcOH) | Baeyer-Villiger type rearrangement | 22,16β-Carbolactone | sci-hub.se |

| 23-Hydroxyiminospirostane | BF3·Et2O in glacial acetic acid | Beckmann rearrangement | 22,16β-Carbolactone | sci-hub.se |

| 9(11)-dehydrohecogenin acetate | NaNO2, BF3·Et2O in glacial acetic acid | Aza-Grob fragmentation following nitroso-oxime tautomerisation. | Bisnorcholanic lactone | sci-hub.se |

Glycosylation dramatically alters the physicochemical properties of steroids, such as their solubility and bioavailability. thieme-connect.com While hecogenin occurs naturally as a glycoside, the synthesis of novel glycosylated and subsequently acetylated derivatives is a strategy to create new compounds for pharmacological screening. The synthesis of such a derivative would proceed in two main stages: glycosylation and acetylation.

Sophisticated Analytical Methodologies for the Characterization and Quantification of 3beta,5alpha,25s Hecogenin

Chromatographic Separation and Quantification Methodologies

Column Chromatography and Advanced Phase Separations

The isolation and purification of (3beta,5alpha,25S)-hecogenin from complex natural extracts, such as those derived from Agave sisalana, necessitate robust separation techniques. ncsu.eduresearchgate.net Column chromatography is a foundational method widely employed for this purpose. ncsu.edugreenskybio.com The process involves passing a solution of the crude extract through a column packed with a solid adsorbent (the stationary phase), whereby different components separate based on their differential affinities for the stationary phase and the solvent (the mobile phase) passing through it. greenskybio.com

For hecogenin (B1673031) purification, open column chromatography is a common practice, often performed successively to achieve higher purity. ncsu.edu Silica gel is a frequently used stationary phase due to its ability to separate moderately polar compounds like steroidal sapogenins. greenskybio.comresearchgate.net Alumina has also been utilized as an adsorbent for the chromatographic purification of hecogenin. google.com The selection of the mobile phase is critical; a gradient of solvents with increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol (B129727), is typically used to elute the compounds from the column. ncsu.edugreenskybio.com Following chromatographic separation, recrystallization from solvents like acetone (B3395972) or methanol is often employed to obtain pure crystalline hecogenin. ncsu.edugoogle.com

Beyond conventional column chromatography, advanced phase separation techniques offer enhanced resolution and efficiency for separating complex saponin (B1150181) mixtures. mdpi.comnih.gov High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven effective for separating steroidal saponins (B1172615) with similar structures. nih.gov This method minimizes the risk of irreversible adsorption of the sample onto a solid support. nih.gov Supercritical Fluid Chromatography (SFC) represents another advanced, "green" separation technology. mdpi.com Using supercritical carbon dioxide as the mobile phase, SFC offers high separation efficiency and short analysis times, making it suitable for the analysis of steroid saponins. mdpi.com

These chromatographic methods are essential for obtaining hecogenin of sufficient purity for subsequent structural elucidation, quantification, and use as a starting material in the synthesis of steroidal drugs. ncsu.eduresearchgate.net

| Technique | Stationary Phase | Mobile Phase/Solvent System | Source/Context | Reference |

|---|---|---|---|---|

| Open Column Chromatography | Not specified in detail | Hexane | Purification of hecogenin from hydrolyzed sisal waste extract. | ncsu.edu |

| Chromatography | Alumina | Ether (for elution from adsorbent) | Recovery of residual hecogenin from mother liquor after initial crystallization. | google.com |

| Recrystallization | N/A (Crystallization from solution) | Methanol or Acetone | Final purification step to obtain pure hecogenin crystals. | ncsu.edugoogle.com |

| High-Speed Counter-Current Chromatography (HSCCC) | N/A (Liquid-liquid partition) | Example for steroidal saponins: Ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v) | General advanced method for purifying steroidal saponins. | nih.gov |

Hyphenated Chromatography-Mass Spectrometry for Unequivocal Identification

For the unequivocal identification and characterization of (3beta,5alpha,25S)-hecogenin, especially within intricate biological matrices, hyphenated analytical techniques are indispensable. longdom.orgnih.gov These methods couple the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry (MS). longdom.orgchromatographyonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominent hyphenated techniques used for this purpose. ncsu.edunih.govnih.gov

GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds like sapogenins. ncsu.edunih.gov In the analysis of hecogenin from sisal waste, for instance, the compound is first separated from other sapogenins like tigogenin (B51453) on a gas chromatography column (e.g., a dimethylpolysiloxane or diphenyl-dimethylpolysiloxane capillary column). ncsu.edu Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). ncsu.edu The resulting mass spectrum displays the molecular ion ([M]⁺) and a unique pattern of fragment ions, which serves as a molecular fingerprint for identification. ncsu.edunih.gov For hecogenin, the molecular ion is observed at a mass-to-charge ratio (m/z) of 430. ncsu.edu A characteristic fragment for spirostanol (B12661974) sapogenins is also typically observed at m/z 139. ncsu.edu Due to potential degradation in the GC system, sapogenins may be acetylated prior to analysis to improve stability and chromatographic behavior. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful alternatives, especially for compounds that are not readily volatilized. longdom.orgnih.govhumanjournals.com LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.nethumanjournals.com This technique has been successfully used to identify hecogenin and other phytocompounds in plant extracts. nih.govresearchgate.net The use of high-resolution mass spectrometry (HRMS) in conjunction with LC provides highly accurate mass measurements, further confirming the elemental composition and identity of the compound. researchgate.net The combination of chromatographic retention time with the specific mass spectral data provides a high degree of confidence in the identification and quantification of hecogenin. longdom.orghumanjournals.com

| Technique | Ionization Method | Key m/z Values | Observation | Reference |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | 430 | Molecular ion [M]⁺ of hecogenin. | ncsu.edu |

| GC-MS | Electron Impact (EI) | 139 | Characteristic fragment ion for spirostanol sapogenins. | ncsu.edu |

| LC-MS/MS | Not specified | Not specified | Used for identification of phytocompounds including hecogenin. | nih.govresearchgate.net |

| HRESI-MS | High-Resolution Electrospray Ionization | Not specified | Used to detect the presence of sapogenins, including hecogenin, in Agave sisalana fraction. | researchgate.net |

Mechanistic Investigations of 3beta,5alpha,25s Hecogenin S Biological Activities in Non Human and in Vitro Models

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of hecogenin (B1673031) and its acetate (B1210297) derivative have been demonstrated across various experimental models, pointing to a multi-faceted mechanism of action that includes modulation of cytokines, enzymatic pathways, and nociceptive signaling.

Modulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6) in Animal Models

The effect of hecogenin on pro-inflammatory cytokines appears to be context-dependent, varying with the specific compound form and the animal model used. In a study using a carrageenan-induced inflammation model in mice, acute pretreatment with hecogenin acetate did not significantly alter the expression of Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6). nih.gov However, the same study noted a reduction in Interleukin-1 beta (IL-1β), suggesting that the anti-hyperalgesic effects of hecogenin acetate are at least partly related to cytokine-inhibitory mechanisms. nih.govresearchgate.net

Conversely, other research suggests a more direct role in TNF-α modulation. Studies have indicated that hecogenin possesses an anti-inflammatory property that inhibits hyperalgesia development by reducing TNF-α production. researchgate.net Furthermore, in a murine model of atopic dermatitis, the beneficial effects of hecogenin were linked to a decrease in TNF-α production.

| Compound | Model | Effect on TNF-α | Effect on IL-6 | Effect on Other Cytokines | Reference |

|---|---|---|---|---|---|

| Hecogenin Acetate | Carrageenan-Induced Hyperalgesia (Mice) | No significant alteration | No significant alteration | Reduced IL-1β | nih.gov |

| Hecogenin | Carrageenan-Induced Hyperalgesia (Mice) | Reduced production | Not specified | Not specified | researchgate.net |

| Hecogenin | Atopic Dermatitis (Mice) | Reduced production | Not specified | Reduced IL-12 |

Involvement of COX-2/PG Pathway Regulation

The Cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) (PG) pathway is a critical mediator of inflammation. frontiersin.orgresearchgate.netnih.govnih.gov Research into hecogenin's mechanism of action has revealed a complex interaction with this pathway. Some studies have proposed that the anti-inflammatory properties of hecogenin are a result of COX-2 inhibition. nih.gov However, in the context of gastroprotection in an ethanol-induced gastric ulcer model, hecogenin was shown to increase COX-2 expression. nih.govresearchgate.net This suggests that hecogenin's gastroprotective effect is mediated by the upregulation of the COX-2/PG pathway, highlighting a tissue-specific or condition-specific regulatory role. researchgate.net

Impact on Inflammatory Hyperalgesia and Oedema in Animal Models

Hecogenin and its acetate derivative have demonstrated significant effects on pain and swelling in animal models of inflammation. In mice, hecogenin acetate inhibited the development of mechanical hyperalgesia (an increased sensitivity to pain) induced by various inflammatory agents, including carrageenan, TNF-α, and Prostaglandin E2 (PGE2). nih.govresearchgate.net This indicates an ability to interfere with multiple inflammatory signaling cascades that lead to pain.

The anti-oedematogenic (anti-swelling) effects have also been documented. Early studies showed that hecogenin reduced paw oedema induced by carrageenan. nih.gov This finding is supported by more recent research in different inflammation models, such as atopic dermatitis, where hecogenin suppressed ear swelling.

| Compound | Model | Primary Outcome | Key Findings | Reference |

|---|---|---|---|---|

| Hecogenin Acetate | Carrageenan-Induced Mechanical Hyperalgesia (Mice) | Pain Sensitivity | Inhibited the development of hyperalgesia. | nih.govresearchgate.net |

| Hecogenin Acetate | TNF-α-Induced Mechanical Hyperalgesia (Mice) | Pain Sensitivity | Reduced hyperalgesia. | nih.gov |

| Hecogenin | Carrageenan-Induced Paw Oedema (Rodents) | Swelling/Oedema | Reduced paw oedema. | nih.gov |

Modulation of Opioid Receptors and Endogenous Analgesic Pathways

The analgesic properties of hecogenin acetate may also involve the central nervous system's own pain-relief mechanisms. nih.gov Evidence suggests that hecogenin acetate acts on opioid receptors and is involved in the descending pain-inhibitory pathways. ncats.ioresearchgate.net The antinociceptive effect of hecogenin acetate in mice was prevented by naloxone, a non-specific opioid receptor antagonist, providing strong evidence for the involvement of the opioid system. ncats.io This mechanism is distinct from those of typical non-steroidal anti-inflammatory drugs (NSAIDs) and suggests a potential for centrally mediated analgesia.

Anticancer and Antiproliferative Mechanisms (In Vitro and Non-Human In Vivo)

In addition to its anti-inflammatory effects, hecogenin acetate has been investigated for its potential as an anticancer agent, demonstrating an ability to halt the proliferation of cancer cells in vitro. researchgate.net

| Compound | Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Hecogenin Acetate | A549 (Human Lung Cancer) | Antiproliferative | Induction of G0/G1-phase cell cycle arrest. | ncats.ionih.govresearchgate.net |

Modulation of Reactive Oxygen Species (ROS) Production

In vitro studies utilizing the A549 human lung cancer cell line have demonstrated that hecogenin acetate, a derivative of (3beta,5alpha,25S)-Hecogenin, can significantly modulate the intracellular production of reactive oxygen species (ROS). Specifically, hecogenin acetate was found to inhibit the increase in ROS levels that were experimentally induced by hydrogen peroxide (H₂O₂). nih.gov This suggests a protective effect against oxidative stress, a cellular condition implicated in the pathogenesis of numerous diseases. The overproduction of ROS can lead to damage of vital cellular components such as lipids, proteins, and nucleic acids. mdpi.commdpi.com The ability of hecogenin acetate to counteract H₂O₂-induced ROS production points towards its potential as a modulator of cellular redox homeostasis. nih.govmdpi.com

Regulation of ERK1/2 Phosphorylation and Related Signaling Pathways

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in regulating cellular processes like proliferation, differentiation, and survival. nih.govnih.gov Dysregulation of the ERK1/2 pathway is a common feature in various cancers. Research conducted on the A549 human lung cancer cell line has shown that hecogenin acetate can interfere with this pathway. The study revealed that hecogenin acetate effectively blocked the phosphorylation of ERK1/2. nih.gov Phosphorylation is a critical step for the activation of ERK1/2; therefore, its inhibition by hecogenin acetate leads to the downregulation of this signaling cascade. nih.govnih.gov This provides a potential mechanism for the observed anti-proliferative effects of the compound.

Inhibition of Matrix Metalloproteinase (MMP-2) Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). nih.gov MMP-2, also known as gelatinase A, is particularly involved in processes such as tumor invasion and angiogenesis, which require the remodeling of the ECM. mdpi.commdpi.com Elevated levels of MMP-2 are often associated with cancer progression. In an in vitro model using A549 human lung cancer cells, hecogenin acetate demonstrated the ability to inhibit the increased production of MMP-2 that was induced by hydrogen peroxide. nih.gov This inhibitory action on MMP-2 suggests that hecogenin may interfere with the cellular mechanisms that promote cancer cell invasion and metastasis. nih.govmdpi.com

Induction of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including oncogene activation and DNA damage, and it functions as a potent tumor suppression mechanism. researchgate.netaging-us.commdpi.com Senescent cells exhibit distinct morphological and biochemical characteristics, including increased staining for senescence-associated β-galactosidase (SA-β-gal). researchgate.netaging-us.com Studies on A549 human lung cancer cells have shown that treatment with hecogenin acetate leads to an increase in the number of cells positive for SA-β-gal staining. nih.gov Furthermore, the compound was found to induce a G0/G1-phase arrest in the cell cycle at concentrations of 75 µM and 100 µM. nih.gov These findings indicate that hecogenin acetate can induce a state of cellular senescence in cancer cells, which contributes to its anti-cancer effects. nih.gov

Antimicrobial and Antifungal Mechanisms

Antifungal Activity Against Plant Pathogens (e.g., Pyricularia oryzae P-2b)

While direct studies on the antifungal activity of (3beta,5alpha,25S)-Hecogenin against the rice blast fungus Pyricularia oryzae are not extensively documented, the broader class of saponins (B1172615), to which hecogenin belongs, has shown efficacy against this plant pathogen. nih.gov For instance, the saponin (B1150181) Bayogenin 3-O-cellobioside has been identified as a metabolite in rice that confers defense against P. oryzae. nih.govresearchgate.net The levels of this saponin were found to directly correlate with the resistance attributes of different rice cultivars. nih.gov Saponins are thought to exert their antifungal effects by interacting with sterols in the fungal cell membrane, leading to a loss of membrane integrity and subsequent cell death. Other plant-derived extracts have also shown the ability to inhibit the mycelial growth of P. oryzae in vitro. mdpi.comresearchgate.net Given that hecogenin is a steroidal saponin, it is plausible that it could exhibit similar antifungal mechanisms against plant pathogens like P. oryzae.

Bactericidal and Fungicidal Activities of Related Spirostane Lactones

Spirostane lactones, a class of compounds structurally related to hecogenin, are known to possess a range of antimicrobial properties. mdpi.com Sesquiterpene lactones, for example, have been evaluated for their fungicidal activity against various phytopathogenic fungi. nih.gov The antimicrobial mechanism of some lactones is associated with the presence of an α,β-unsaturated γ-lactone moiety, although other structural features also play a significant role. mdpi.com Spirostane saponins have demonstrated antibacterial activity, for instance, against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the destruction of biofilms and targeting of the bacterial cell wall and membranes. researchgate.net These compounds can disrupt membrane structure and inhibit efflux pumps, which are bacterial mechanisms for drug resistance. researchgate.net The broad-spectrum activity of these related compounds suggests that spirostane derivatives like hecogenin could serve as a basis for the development of new antimicrobial agents.

Data Tables

Table 1: Effects of Hecogenin Acetate on A549 Human Lung Cancer Cells

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| ROS Production | Significantly inhibited the increase in intracellular ROS induced by H₂O₂. | Protective effect against oxidative stress. | nih.gov |

| ERK1/2 Phosphorylation | Blocked the phosphorylation of ERK1/2. | Downregulation of a key cell proliferation and survival pathway. | nih.gov |

| MMP-2 Production | Inhibited the H₂O₂-induced increase in MMP-2. | Potential to reduce cancer cell invasion and metastasis. | nih.gov |

| Cellular Senescence | Increased staining of senescence-associated β-galactosidase and induced G0/G1 cell cycle arrest. | Induction of a tumor-suppressive state. | nih.gov |

Role of Aglycone Moieties and Sugar Units in Antimicrobial Potency

The antimicrobial efficacy of steroidal saponins, such as glycosides of hecogenin, is a result of the intricate interplay between their aglycone core and attached sugar units. nih.gov Saponins are comprised of a lipophilic aglycone (sapogenin) and a hydrophilic sugar moiety, giving them an amphiphilic character that allows them to interact with and disrupt microbial cell membranes. nih.govnih.gov This disruption is a primary mechanism of their antimicrobial action. scirp.org

Research indicates that both the aglycone structure and the nature of the sugar chains are pivotal in determining the potency and spectrum of antimicrobial activity. mdpi.comresearchgate.net The steroidal aglycone, hecogenin, provides the foundational structure that interacts with the lipid components of microbial membranes. mdpi.com Studies on various steroidal saponins have shown that the type of aglycone skeleton influences the level of activity; for instance, certain spirostanol (B12661974) saponins have demonstrated greater antifungal activity compared to other types like furostanol or cholestanol (B8816890) saponins. mdpi.com This suggests that the inherent structure of the hecogenin aglycone is a key determinant of its biological function.

Conversely, the sugar moieties attached to the aglycone are not merely passive components. researchgate.net There are conflicting reports regarding the necessity of the sugar chains for antimicrobial effects. researchgate.net Some research suggests that the aglycone itself possesses antibacterial properties and that the sugar units are not critical. researchgate.net However, other studies have demonstrated that the presence of these sugar chains is important for the biological effects of the saponin extracts. researchgate.net For example, sugar groups can form hydrogen bonds with bacterial proteins, such as penicillin-binding proteins, indicating their direct role in the antibacterial mechanism. mdpi.com

The mechanism of action often involves the saponin's interaction with sterols in the target cell membrane, leading to pore formation and increased membrane permeability, which ultimately causes cell death. scirp.org The balance between the hydrophobicity of the hecogenin aglycone and the hydrophilicity of the sugar chains is crucial for this membrane-disrupting activity.

Other Biologically Relevant Activities in Non-Human Models

Anabolic Effects of Related Sapogenin Derivatives in Animal Models

Sapogenins, including hecogenin, are a class of plant-derived steroids that serve as important precursors for the synthesis of various steroidal compounds, including anabolic agents. britannica.comontosight.ai While direct studies on the anabolic effects of hecogenin itself are limited, research on structurally related sapogenin derivatives provides evidence for their potential to influence muscle growth and protein synthesis in animal and in vitro models. britannica.commdpi.com

Diosgenin (B1670711), a sapogenin structurally similar to hecogenin, has been investigated for its anabolic properties. In vitro studies using C2C12 myotube cells, a model for skeletal muscle, have shown that diosgenin can induce myotube diameter growth, indicating an anabolic effect. wada-ama.org The mechanism for this activity was found to be counteracted by an androgen receptor (AR) inhibitor, suggesting a pathway that may involve androgenic signaling, even though diosgenin itself displayed antagonistic rather than agonistic activity at the AR in yeast transactivation assays. wada-ama.org

The table below summarizes findings from a study on the anabolic activity of the related sapogenin, diosgenin, in an in vitro muscle cell model.

| Compound | Model System | Observed Effect | Mechanistic Insight | Reference |

|---|---|---|---|---|

| Diosgenin | C2C12 Myotubes | Increased myotube diameter | Effect counteracted by Androgen Receptor (AR) inhibitor (Flutamide) | wada-ama.org |

Inhibition of Osteoclast Formation by Steroidal Lactones

Steroidal lactones, a class of compounds that includes withanolides, have demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation. elsevierpure.comnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss in diseases like osteoporosis. mdpi.comnih.gov The inhibition of osteoclast differentiation is therefore a key therapeutic strategy for such conditions.

The primary mechanism by which these steroidal compounds inhibit osteoclast formation involves the suppression of the nuclear factor-κB (NF-κB) signaling pathway. elsevierpure.comjivasupplements.org NF-κB is a crucial transcription factor for osteoclast differentiation, and its activation is induced by Receptor Activator of Nuclear Factor κB Ligand (RANKL). frontiersin.org Withanolides have been shown to suppress NF-κB activation induced by RANKL and other inflammatory agents. elsevierpure.comnih.govjivasupplements.org This suppression occurs through the inhibition of several steps in the NF-κB cascade, including the activation of IκBα kinase (IKK), phosphorylation and degradation of the inhibitory subunit IκBα, and the subsequent nuclear translocation of the p65 subunit of NF-κB. elsevierpure.comjivasupplements.org

By inhibiting NF-κB, steroidal lactones downregulate the expression of key transcription factors essential for osteoclastogenesis, most notably the nuclear factor of activated T-cells 1 (NFATc1) and c-Fos. nih.govfrontiersin.orgtandfonline.com NFATc1 is considered the master regulator of osteoclast differentiation. mdpi.comtandfonline.com The suppression of the NF-κB/c-Fos/NFATc1 signaling axis leads to a decreased expression of osteoclast-specific marker genes, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K, and dendritic cell-specific transmembrane protein (DC-STAMP), ultimately resulting in the abolishment of osteoclast formation and bone resorption. mdpi.comnih.govtandfonline.com

The table below details the inhibitory effects of various steroidal and other lactones on osteoclast formation from different studies.

| Compound Type | Specific Compound(s) | Model System | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| Steroidal Lactone | Withanolides | RAW 264.7 cells / Bone Marrow Macrophages | Suppressed RANKL-induced NF-κB activation; Inhibited IKK activation, IκBα phosphorylation, and p65 nuclear translocation | elsevierpure.comnih.govjivasupplements.org |

| Phthalide Lactone | Cnidium lactone | RAW 264.7 cells | Inhibited p38 MAPK and PI3K-Akt pathways; Downregulated c-Fos and NFATc1 expression | tandfonline.com |

| Steroid | Dexamethasone | Bone Marrow Macrophages | Suppressed bone-degrading capacity by inhibiting cytoskeletal organization; Arrested M-CSF activation of RhoA and Rac | nih.gov |

| Fungal Extract | Wolfiporia extensa | Bone Marrow Macrophages | Decreased RANKL-induced osteoclastogenesis by blocking c-Fos/NFATc1 via inhibition of ERK and JNK phosphorylation | nih.gov |

Structure Activity Relationship Sar Studies of 3beta,5alpha,25s Hecogenin Derivatives

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological function. Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their stereochemistry plays a fundamental role in their interaction with biological targets. nih.govmalariaworld.org In the context of (3beta,5alpha,25S)-hecogenin, the specific spatial orientation of substituents at key chiral centers is paramount to its activity.

Elucidation of Active Pharmacophores through Chemical Modifications

A pharmacophore is a specific three-dimensional arrangement of chemical features that is essential for a molecule's biological activity. drugdesign.org Through targeted chemical modifications of the hecogenin (B1673031) skeleton, researchers can identify these key features. Modifications such as esterification, oxidation, reduction, and the introduction of different functional groups have been instrumental in mapping the pharmacophoric requirements for various activities. nih.govnih.gov

For example, the acetylation of the 3β-hydroxyl group to form hecogenin acetate (B1210297) not only enhances the chemical stability of the molecule but also modulates its pharmacological properties. researchgate.net This modification has been shown to influence the anti-inflammatory and analgesic activities of the parent compound. Further derivatization, such as the preparation of esters with N,N-bis(2-chloroethyl)aminocinnamic acid isomers, has been explored to impart cytogenetic effects. nih.gov In these studies, the position of the substituent on the cinnamic acid ring (ortho, meta, or para) significantly impacted the biological activity, highlighting the sensitivity of the pharmacophore to subtle structural changes. nih.gov

| Derivative | Modification | Observed Biological Effect |

| Hecogenin Acetate | Acetylation at C-3 hydroxyl | Enhanced chemical stability, modulated anti-inflammatory and analgesic activity researchgate.net |

| Aza-homo-Hecogenin Esters | Esterification with m-[N,N-bis(2-chloroethyl)amino] cinnamic acid | Potent cytogenetic effects (sister chromatid exchange induction) nih.gov |

| Rockogenin Acetate | Reduction of C-12 keto group followed by acetylation | Intermediate in the synthesis of complex bioactive molecules nih.gov |

Influence of Glycosylation Patterns on Biological Efficacy

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to molecules, is a critical quality attribute that can significantly influence the physical properties, safety, and biological activity of therapeutic compounds. nih.govresearchgate.net For steroidal saponins (B1172615) like hecogenin derivatives, the nature, number, and linkage of sugar moieties attached to the steroid core can dramatically affect their efficacy.

Correlation between Structural Features and Specific Molecular Target Interactions

Understanding how specific structural features of hecogenin derivatives correlate with their interaction with molecular targets is a key goal of SAR studies. This involves identifying the parts of the molecule that bind to specific proteins or enzymes to elicit a biological response. Slight structural modifications can significantly alter tissue exposure and selectivity, which in turn impacts clinical efficacy and toxicity. nih.gov

Molecular docking studies have provided valuable insights into these interactions. For instance, hecogenin has been identified as a potential antagonist for the β-site amyloid precursor cleaving enzyme (BACE-1), a key target in the study of neurodegenerative disorders like Alzheimer's disease. nih.gov In these computational models, the hecogenin molecule fits into the active site of the BACE-1 protein, with a calculated high binding affinity. The stability of this interaction, confirmed through molecular dynamics simulations, suggests that the rigid steroid core and the specific arrangement of its functional groups are crucial for this targeted activity. nih.gov Such studies help to rationalize the observed biological activities and guide the design of new derivatives with improved target specificity.

| Hecogenin Feature | Potential Molecular Target | Type of Interaction | Predicted Outcome |

| Steroid Nucleus & Functional Groups | BACE-1 (β-secretase) | Binding within the active site | Antagonism, potential for neurodegenerative disease therapy nih.gov |

Comprehensive Stereochemical-SAR Approaches in Steroid Research

A comprehensive approach that combines stereochemical considerations with traditional SAR is essential for fully understanding the therapeutic potential of steroids like hecogenin. These "Stereochemical-SAR" (S-SAR) studies involve the systematic synthesis and biological evaluation of all possible stereoisomers of a lead compound. nih.gov

By evaluating a full set of diastereomers, researchers can create a detailed three-dimensional map of the structural requirements of the biological target's active site. nih.gov While a complete S-SAR study on hecogenin itself is extensive, the principles have been applied to numerous other natural products. These studies have consistently revealed that stereochemistry plays a modulating role in inhibitory activity. nih.gov For hecogenin, such an approach would involve synthesizing and testing isomers with altered stereocenters at C-3, C-5, C-25, and other positions to precisely define the optimal geometry for a desired biological effect. This rigorous methodology is invaluable for optimizing lead compounds and developing highly selective and potent steroid-based drugs.

Future Research Trajectories and Methodological Challenges in 3beta,5alpha,25s Hecogenin Research

Development of Novel Isolation and Sustainable Production Methods

The primary source of hecogenin (B1673031) is plants of the Agave genus, such as Agave sisalana. researchgate.net Historically, the isolation of hecogenin has relied on conventional extraction techniques. However, the future of hecogenin production hinges on the development of more efficient, cost-effective, and environmentally sustainable methods. Research is increasingly directed towards bioprocesses and green chemistry principles to optimize its extraction and production. A major opportunity lies in valorizing the waste generated from the sisal fiber industry, which could serve as an abundant and low-cost source of hecogenin.

| Methodological Approach | Traditional Methods | Future Research Direction |

| Source Material | Dedicated harvesting of Agave plants | Utilization of agricultural waste from sisal fiber production |

| Extraction Process | Acid hydrolysis, organic solvent extraction | Supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), enzyme-assisted extraction |

| Sustainability Focus | Low; high energy and solvent consumption | High; reduced solvent use, lower energy input, circular economy principles |

| Efficiency | Variable, often requires extensive purification | Potentially higher yields with greater selectivity, reducing downstream processing |

Advancing Synthetic Methodologies for Novel Derivatives

Hecogenin's value is significantly amplified by its role as a starting material for the semi-synthesis of more complex and potent steroid-based pharmaceuticals, including corticosteroids and anabolic steroids. ontosight.ai A primary goal for future research is the development of advanced synthetic strategies to create novel hecogenin derivatives with enhanced or new biological activities. The focus is on achieving greater control over chemical transformations to produce specific isomers and functionalized molecules that can be screened for a wide range of therapeutic applications.

| Synthetic Goal | Description | Potential Methodologies |

| Enhanced Bioactivity | Modification of the hecogenin scaffold to increase potency for known activities (e.g., anti-inflammatory, anticancer). ontosight.ai | Site-selective functionalization, introduction of pharmacophores, stereoselective synthesis. |

| Novel Pharmacological Profiles | Creation of derivatives with entirely new therapeutic applications. | Combinatorial chemistry approaches, scaffold hopping, bioisosteric replacement. |

| Green Chemistry | Development of environmentally benign synthetic routes. | Use of biocatalysts (enzymes), solvent-free reactions, atom-economical transformations. |

| Stereochemical Control | Precise control over the stereochemistry of new derivatives, which is crucial for biological activity. ontosight.ai | Asymmetric catalysis, use of chiral auxiliaries, enzymatic resolutions. |

Deeper Elucidation of In Vivo Molecular Mechanisms in Relevant Animal Models

While in vitro studies have suggested various biological effects of hecogenin, a comprehensive understanding of its mechanisms of action within a living organism is lacking. Future research must prioritize well-designed in vivo studies using relevant animal models of human diseases. These studies are critical for validating the therapeutic potential suggested by initial screenings and for elucidating the complex molecular pathways that hecogenin modulates. The integration of data from animal models with human disease data is essential for translating preclinical findings. nih.gov

Key objectives for future in vivo research include:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of (3beta,5alpha,25S)-hecogenin to understand its bioavailability and persistence in the body.

Target Identification: Using animal models to identify the specific proteins, enzymes, or receptors that hecogenin interacts with to exert its biological effects.

Pathway Analysis: Investigating how hecogenin administration affects cellular signaling pathways and gene expression networks in disease-relevant tissues.

Efficacy Studies: Evaluating the therapeutic efficacy of hecogenin and its novel derivatives in validated animal models of inflammation, cancer, and other relevant conditions.

Addressing Challenges in the Isolation and Identification of Complex Sapogenin Mixtures

A significant methodological challenge in hecogenin research is its natural co-occurrence with a variety of other structurally similar steroidal sapogenins. For instance, in Agave species, hecogenin is often found in complex mixtures with compounds like tigogenin (B51453), gitogenin, and neotigogenin. researchgate.net The presence of these related compounds complicates the isolation of pure (3beta,5alpha,25S)-hecogenin and can interfere with the accurate assessment of its biological activity. Future research must focus on developing and refining advanced analytical and separation techniques to overcome this hurdle.

| Co-occurring Sapogenin | Structural Similarity to Hecogenin | Separation Challenge |

| Tigogenin | Differs by the absence of the C-12 keto group. | Similar polarity and molecular weight make chromatographic separation difficult. |

| Gitogenin | Contains an additional hydroxyl group. | Changes in polarity are subtle, requiring high-resolution separation techniques. |

| Neotigogenin | Isomeric variation in the spirostan (B1235563) ring system. | Stereoisomers can be particularly challenging to separate using standard methods. |

Future methodological advancements should include the application of high-performance counter-current chromatography (HPCCC), preparative supercritical fluid chromatography (SFC), and advanced mass spectrometry techniques for unambiguous identification and quantification.

Integration of Computational Chemistry and Omics Approaches in Mechanistic Studies

To achieve a deeper and more holistic understanding of hecogenin's biological mechanisms, future research will increasingly rely on the integration of computational chemistry with high-throughput "omics" technologies. mdpi.com This synergistic approach can accelerate the discovery of molecular targets and elucidate complex biological networks.

Computational Chemistry: Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to predict how hecogenin and its derivatives bind to specific biological targets. weizmann.ac.il This can guide the rational design of new, more potent synthetic derivatives and help interpret experimental findings at a molecular level.

Omics Approaches: High-throughput technologies provide a global view of molecular changes induced by a compound. nih.govmdpi.com Applying these to hecogenin research can reveal its mechanism of action in an unbiased manner.

| Omics Technology | Application in Hecogenin Research |

| Transcriptomics | Measures changes in gene expression in cells or tissues treated with hecogenin to identify affected signaling pathways. |

| Proteomics | Analyzes changes in protein levels and post-translational modifications to pinpoint the specific proteins involved in the cellular response to hecogenin. |

| Metabolomics | Profiles changes in small-molecule metabolites to understand the impact of hecogenin on cellular metabolism and biochemical pathways. |

By integrating these multi-omics datasets, researchers can construct comprehensive models of hecogenin's cellular effects, leading to the identification of novel biomarkers and therapeutic targets. mdpi.com

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of hecogenin (3β,5α,25S) be confirmed experimentally?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to analyze the spatial arrangement of hydrogen and carbon atoms. Compare results with published spectra of known hecogenin isomers. X-ray crystallography may further validate the 3β-hydroxy, 5α-H, and 25S configurations .

- Key considerations : Ensure sample purity (>95%) and solvent compatibility to avoid signal interference .

Q. What standard assays are used to evaluate hecogenin’s cytotoxicity in vitro?

- Methodology : The MTT assay is widely employed to assess mitochondrial activity in treated cells (e.g., HepG2). For hecogenin, cytotoxicity thresholds are observed at ≥100 μM, with IC calculations recommended for dose-response curves .

- Troubleshooting : Normalize cell viability data against untreated controls and account for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. How should researchers address discrepancies in hecogenin’s reported genotoxic effects?

- Methodology : Combine the comet assay (single-cell gel electrophoresis) for DNA damage quantification with the cytokinesis-block micronucleus (CBMN) assay to assess chromosomal instability. Note that hecogenin induces DNA damage at low concentrations (10–50 μM) but may activate repair mechanisms, reducing micronuclei formation .

- Data interpretation : Use alkaline conditions (pH >13) in the comet assay to detect both single- and double-strand breaks .

Advanced Research Questions

Q. What mechanistic pathways underlie hecogenin’s anti-inflammatory effects in vivo?

- Methodology : In murine models (e.g., ethanol-induced gastric inflammation or 2,4-dinitrofluorobenzene-induced dermatitis), measure pro-inflammatory cytokines (TNF-α, IL-12) via ELISA. Pair with immunohistochemistry to localize hecogenin’s modulation of NF-κB or MAPK pathways .

- Advanced technique : Combine hecogenin with corticosteroids (e.g., fluticasone) to study synergistic effects and dose reduction strategies .

Q. How does hecogenin interact with UDP-glucuronosyltransferases (UGTs), and what are the implications for drug metabolism?

- Methodology : Perform enzyme inhibition assays using human liver microsomes or recombinant UGT isoforms. Monitor glucuronidation rates of probe substrates (e.g., 4-methylumbelliferone) via fluorescence spectroscopy. Hecogenin’s selective inhibition of UGTs may alter pharmacokinetics of co-administered drugs .

- Data validation : Use kinetic modeling (e.g., Dixon plots) to determine inhibition constants () .

Q. What experimental designs resolve contradictions in hecogenin’s dual role as a genotoxic and protective agent?

- Methodology : Time-course studies (e.g., 24–72 hr exposures) in HepG2 cells can differentiate acute DNA damage from long-term repair. Combine comet assay data with qPCR analysis of DNA repair genes (e.g., XRCC1, PARP1) .

- Advanced approach : Use CRISPR/Cas9 to knockout repair genes and assess hecogenin’s genotoxic persistence .

Methodological Best Practices

Q. How should researchers ensure reproducibility in hecogenin studies?

- Guidelines :

- Report purity, solvent, and storage conditions (e.g., −20°C in amber vials) to prevent degradation .

- Include positive controls (e.g., cisplatin for genotoxicity, dexamethasone for anti-inflammatory assays) .

- Adhere to ICMJE standards for chemical characterization, including CAS numbers and batch-specific data .

Q. What in silico tools predict hecogenin’s bioavailability and target interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.